

Application Notes and Protocols: Asymmetric Synthesis Involving Chiral Alkynes

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Compound of Interest

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The asymmetric synthesis of molecules containing chiral alkyne functionalities or the utilization of alkynes in the stereoselective construction of chiral centers is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. The unique electronic and steric properties of the alkyne moiety make it a versatile building block for the synthesis of complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key methodologies in the field of asymmetric synthesis involving chiral alkynes.

Catalytic Asymmetric Alkynylation of Aldehydes

The addition of terminal alkynes to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields chiral propargylic alcohols, which are highly valuable synthetic intermediates. The development of catalytic and enantioselective variants of this transformation has been a significant focus of research. One of the most robust and widely used methods was developed by Carreira and coworkers, which utilizes a zinc(II) triflate catalyst in conjunction with the chiral ligand (+)-N-methylephedrine.^{[1][2]}

A key advantage of the Carreira protocol is its operational simplicity and tolerance to moisture, allowing the reaction to be performed in reagent-grade solvents without the need for rigorously anhydrous conditions.^[3] This method is applicable to a broad range of aldehydes, including aliphatic, aromatic, and α,β -unsaturated aldehydes.^{[1][3]}

Data Presentation: Enantioselective Alkylation of Aldehydes

Entry	Aldehyde	Alkyne	Ligand Loading (mol%)	Yield (%)	ee (%)	Reference
1	Benzaldehyde	Phenylacetylene	22	95	98	[2]
2	Cyclohexanecarboxaldehyde	1-Heptyne	22	98	99	[2]
3	Isovaleraldehyde	Trimethylsilylacetylene	22	91	>99	[2]
4	Cinnamaldehyde	1-Hexyne	10	92	97	[2]
5	Pivalaldehyde	Phenylacetylene	10	99	91	[2]

Experimental Protocol: Carreira's Asymmetric Alkylation of an Aldehyde

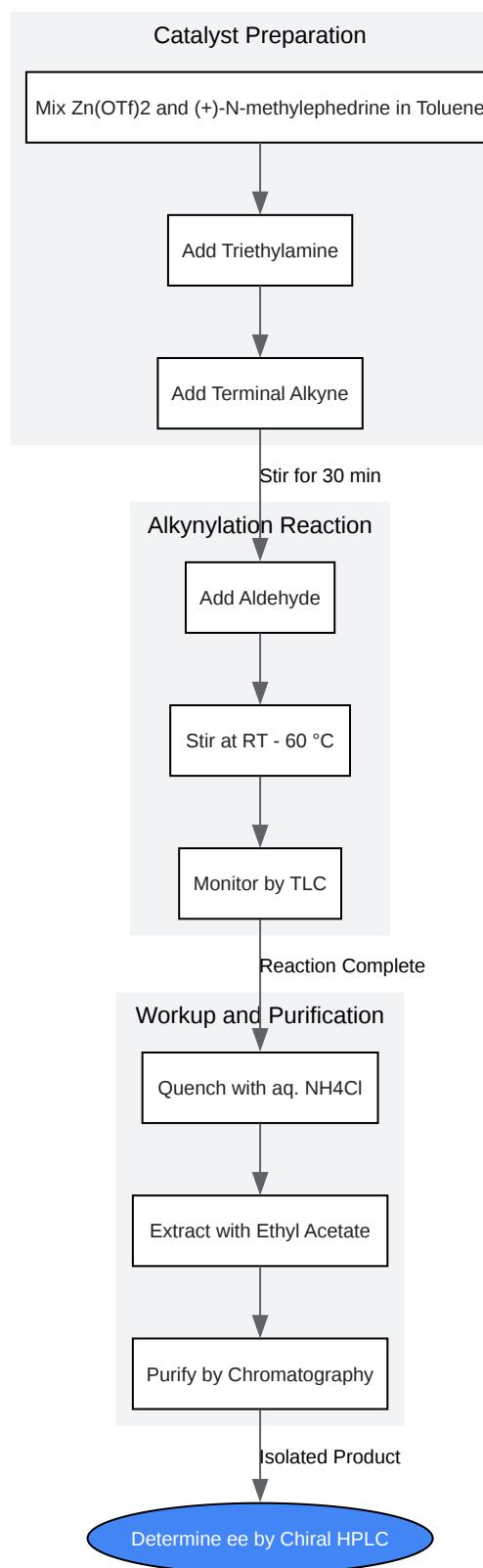
Materials:

- Zinc triflate ($Zn(OTf)_2$)
- (+)-N-methylephedrine
- Triethylamine (Et_3N)
- Aldehyde (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Toluene (reagent grade)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add zinc triflate (0.20 equiv) and (+)-N-methylephedrine (0.22 equiv).
- Add reagent-grade toluene to achieve a 1 M concentration with respect to the aldehyde.
- To the resulting suspension, add triethylamine (0.50 equiv) followed by the terminal alkyne (1.2 equiv).
- Stir the mixture at room temperature for 30 minutes.
- Add the aldehyde (1.0 equiv) to the reaction mixture. For highly reactive aldehydes, slow addition over a period of time may be necessary to control the reaction exotherm and minimize side reactions.
- Stir the reaction at room temperature (or up to 60 °C for less reactive substrates) and monitor its progress by thin-layer chromatography (TLC).[\[2\]](#)
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral propargylic alcohol.
- Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.[\[2\]](#)

Logical Workflow for Carreira's Asymmetric Alkynylation

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Caption: Workflow for Carreira's Asymmetric Alkynylation.

Nickel-Catalyzed Enantioselective Reductive Coupling of Alkynes and Aldehydes

The nickel-catalyzed reductive coupling of alkynes and aldehydes represents a powerful method for the synthesis of allylic alcohols. This transformation is particularly attractive as it constructs a new stereocenter while simultaneously forming a carbon-carbon bond and a carbon-oxygen bond. The Jamison group has developed a highly enantioselective version of this reaction using a nickel catalyst with a chiral phosphine ligand.[\[4\]](#)[\[5\]](#)

This methodology offers excellent control over regioselectivity and E/Z selectivity, affording trisubstituted allylic alcohols in high yields and enantiomeric excesses.[\[5\]](#) The reaction is notable for its convergence, bringing together two simple starting materials to create a more complex and functionalized product.

Data Presentation: Nickel-Catalyzed Reductive Coupling

Entry	Alkyne	Aldehyde	Ligand	Yield (%)	ee (%)	Reference
1	1-Phenyl-1-propyne	Isobutyraldehyde	(+)-NMDPP	97	96	[5]
2	1-Phenyl-1-butyne	Cyclohexanecarboxaldehyde	(+)-NMDPP	85	94	[4]
3	1-(p-Tolyl)-1-propyne	Isobutyraldehyde	(+)-NMDPP	95	95	[4]
4	1-Cyclohexyl-1-propyne	Pivalaldehyde	P-chiral ferrocenyl phosphine	75	67	[4]
5	1,3-Enynes	Aromatic Aldehydes	P-chiral ferrocenyl phosphine	-	modest	[4]

NMDPP = (+)-(neomenthyl)diphenylphosphine

Experimental Protocol: Jamison's Ni-Catalyzed Reductive Coupling

Materials:

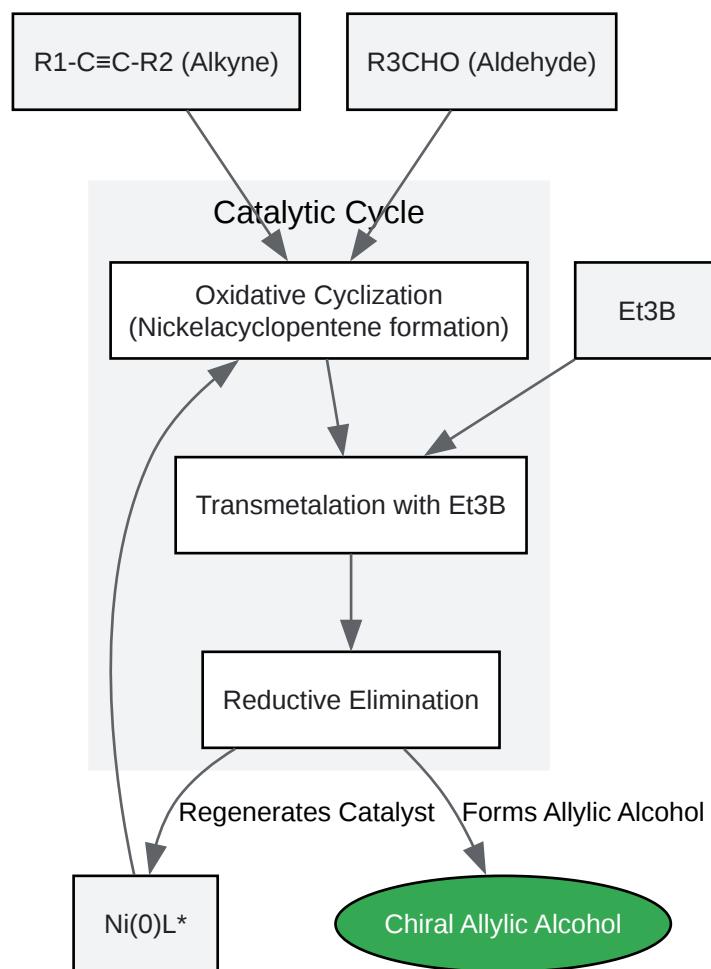
- Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0))
- (+)-(Neomenthyl)diphenylphosphine ((+)-NMDPP)
- Alkyne (1.2 equiv)
- Aldehyde (1.0 equiv)
- Triethylborane (Et₃B, 1.0 M in hexanes)
- Ethyl acetate (EtOAc)
- 1,3-Dimethyl-2-imidazolidinone (DMI)

Procedure:

- In a glovebox, to a vial add Ni(cod)₂ (0.05 equiv) and (+)-NMDPP (0.10 equiv).
- Add a 4:1 mixture of EtOAc/DMI to dissolve the solids.
- Add the alkyne (1.2 equiv) and the aldehyde (1.0 equiv).
- Add triethylborane (2.0 equiv, 1.0 M solution in hexanes) dropwise to the reaction mixture.
- Seal the vial and stir at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.
- Upon completion, remove the reaction from the glovebox and quench by adding 1 mL of 1 M HCl.
- Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

- Purify the residue by flash chromatography on silica gel.
- Determine the enantiomeric excess by chiral HPLC or GC analysis.[4][5]

Reaction Pathway for Ni-Catalyzed Reductive Coupling



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Caption: Catalytic cycle for Ni-catalyzed reductive coupling.

Asymmetric Synthesis of the GPR40 Agonist AMG 837 via Copper-Catalyzed Conjugate Addition

The development of potent and selective therapeutics often relies on the efficient and stereocontrolled synthesis of the API. An excellent example is the synthesis of AMG 837, a potent agonist of the GPR40 receptor, which has been investigated for the treatment of type II

diabetes.[\[6\]](#) A key step in the enantioselective synthesis of AMG 837 is a copper-catalyzed asymmetric conjugate addition of a terminal alkyne to an α,β -unsaturated thioamide.[\[6\]](#)[\[7\]](#)

This reaction highlights the utility of asymmetric catalysis in the direct construction of chiral centers in complex, medicinally relevant molecules. The thioamide functionality is crucial, serving both to activate the Michael acceptor and as a precursor to the carboxylic acid present in the final drug molecule.[\[6\]](#)

Data Presentation: Asymmetric Synthesis of AMG 837 Intermediate

Entry	Michael Acceptor	Alkyne	Catalyst System	Yield (%)	ee (%)	Reference
1	α,β -Unsaturated Thioamide	4-Fluorophenylacetylene	$\text{Cu}(\text{OAc})_2$ / Chiral Ligand	90	95	[6]

Experimental Protocol: Asymmetric Conjugate Addition for AMG 837 Synthesis

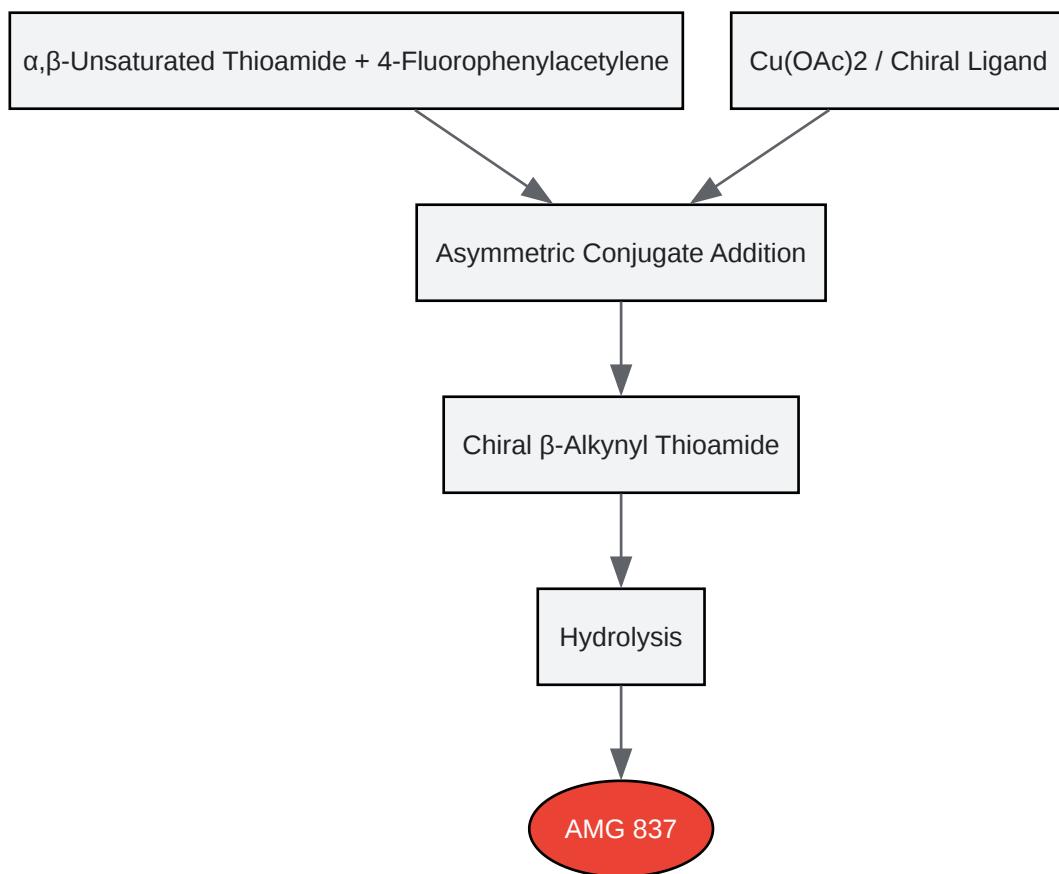
Materials:

- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Chiral bis(oxazoline) or other suitable chiral ligand
- α,β -Unsaturated thioamide precursor to AMG 837 (1.0 equiv)
- 4-Fluorophenylacetylene (1.5 equiv)
- A weak base (e.g., a tertiary amine)
- Anhydrous solvent (e.g., THF or Toluene)

Procedure:

- In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OAc)₂ (0.05 equiv) and the chiral ligand (0.055 equiv) in the anhydrous solvent.
- Stir the solution at room temperature for 1 hour to allow for complex formation.
- Add the α,β -unsaturated thioamide (1.0 equiv) and the weak base (2.0 equiv).
- Add the 4-fluorophenylacetylene (1.5 equiv) to the reaction mixture.
- Stir the reaction at the appropriate temperature (e.g., room temperature or slightly elevated) and monitor by TLC or HPLC.
- Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to yield the enantioenriched β -alkynyl thioamide.
- The enantiomeric excess can be determined by chiral HPLC analysis.
- The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid to complete the synthesis of AMG 837.^[6]

Synthetic Pathway to AMG 837 via Asymmetric Conjugate Addition



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Caption: Key steps in the asymmetric synthesis of AMG 837.

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